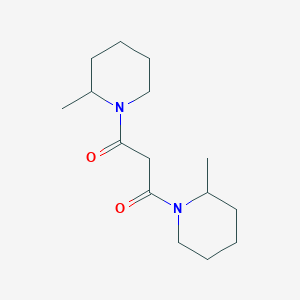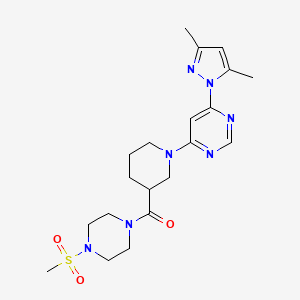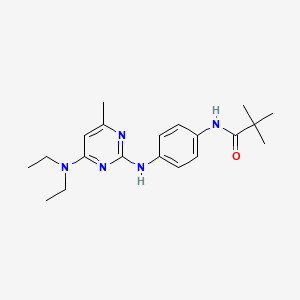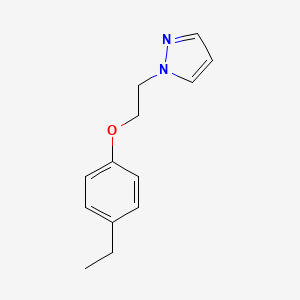
N,N'-Bis(2,4-diaminophenyl)terephthalamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N'-bis(2,4-diaminophenyl)terephthalamide is a compound that can be associated with a class of aromatic amides derived from terephthalic acid. While the specific compound N,N'-bis(2,4-diaminophenyl)terephthalamide is not directly mentioned in the provided papers, the papers do discuss related compounds that share structural similarities, such as aromatic rings and amide linkages, which are characteristic of terephthalamide derivatives.
Synthesis Analysis
The synthesis of related compounds involves the reaction of terephthalic acid derivatives with various diamines or alcohols. For instance, the synthesis of bisesterdiamide from dimethyl terephthalate and 1,4-butanediamine is described, using lithium methanolate as a catalyst . This process could be analogous to the synthesis of N,N'-bis(2,4-diaminophenyl)terephthalamide, which would likely involve a similar condensation reaction between terephthalic acid and 2,4-diaminophenyl derivatives.
Molecular Structure Analysis
The molecular structures of terephthalamide derivatives are characterized by the presence of a central benzene ring from terephthalic acid and the amide linkages. For example, the crystal structure of a related compound shows the terephthalato ligand coordinated in an amphimonodentate mode . Another compound exhibits a self-interpenetrating hydrogen-bonding network, which is a common feature in crystalline amide compounds . These structural analyses provide insights into the potential molecular geometry and intermolecular interactions of N,N'-bis(2,4-diaminophenyl)terephthalamide.
Chemical Reactions Analysis
The chemical reactivity of terephthalamide derivatives can involve various side reactions during polycondensation processes, as seen in the formation of aromatic compounds in the presence of catalysts . These side reactions can be influenced by the type of catalyst and the presence of radical inhibitors. Although the specific chemical reactions of N,N'-bis(2,4-diaminophenyl)terephthalamide are not detailed, it can be inferred that similar conditions could affect its reactivity and the formation of by-products.
Physical and Chemical Properties Analysis
The physical properties of terephthalamide derivatives, such as melting temperature and crystalline transitions, are influenced by the purity and uniformity of the compound . The chemical properties, including the potential for hydrogen bonding and π-π stacking, are evident in the crystal packing of related compounds . These properties are crucial for understanding the behavior of N,N'-bis(2,4-diaminophenyl)terephthalamide in various applications, such as in the formation of polymers or other materials.
Wissenschaftliche Forschungsanwendungen
Pharmazeutische Forschung und Entwicklung
“N,N'-Bis(2,4-diaminophenyl)terephthalamid” erweist sich als vielseitiger Baustein im Bereich der pharmazeutischen Forschung und Entwicklung . Seine einzigartige chemische Zusammensetzung und Reaktivität ermöglichen es Forschern, die Synthese innovativer Medikamentenkandidaten zu untersuchen, die auf eine Vielzahl von Gesundheitszuständen abzielen .
Pflanzenschutzmittel
Durch die Integration von “this compound” in die Entwicklung neuer Pestizide und Herbizide können Forscher potentere und selektivere Formulierungen entwickeln . Dies stellt die Gesundheit und Vitalität der Kulturen sicher und minimiert gleichzeitig die Umweltbelastung .
Chemische Synthese und Materialwissenschaften
“this compound” ist der Schlüssel zur Erschließung neuer Grenzen in der wissenschaftlichen Forschung und Innovation . Mit seiner einzigartigen Molekülstruktur und außergewöhnlichen Reinheit steht diese Verbindung als Beweis für die Kraft der fortschrittlichen Chemie .
Hochleistungsflüssigchromatographie (HPLC)
Eine RP-HPLC-UV-Methode wurde für die Bewertung von “this compound” und anderen Verbindungen entwickelt, die durch aminolytische Depolymerisation von Polyethylenterephthalatabfällen gewonnen werden . Diese Technik ermöglicht eine genaue und zuverlässige Trennung, Quantifizierung und Charakterisierung dieser Verbindungen .
Polymere und Kunststoffe
Amide wie “this compound” dienen als wichtige Bausteine für die Synthese von Polymeren und Kunststoffen . Sie sind aufgrund ihrer vielseitigen Anwendungen in verschiedenen Branchen stark nachgefragt .
Textilien, Automobil und Verpackung
“this compound” findet Anwendung in der Textil-, Automobil- und Verpackungsindustrie . Seine einzigartigen Eigenschaften machen es zu einem wertvollen Gut in diesen Bereichen .
Eigenschaften
IUPAC Name |
1-N,4-N-bis(2,4-diaminophenyl)benzene-1,4-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N6O2/c21-13-5-7-17(15(23)9-13)25-19(27)11-1-2-12(4-3-11)20(28)26-18-8-6-14(22)10-16(18)24/h1-10H,21-24H2,(H,25,27)(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEOFJTOVANPUHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=C(C=C(C=C2)N)N)C(=O)NC3=C(C=C(C=C3)N)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-(Oxan-4-yl)pyrazol-4-yl]prop-2-enamide](/img/structure/B2516150.png)
![N-(1-(1-(2,3-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-(p-tolyloxy)acetamide](/img/structure/B2516152.png)
![2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)acetamide](/img/structure/B2516153.png)


![1-(2-((1R,4S)-bicyclo[2.2.1]heptan-2-yl)ethoxy)-3-(4-(2-fluorophenyl)piperazin-1-yl)propan-2-ol dihydrochloride](/img/structure/B2516158.png)
![3-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)propanamide](/img/structure/B2516159.png)


![N-(3-Methoxyphenyl)-4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidine-1-carboxamide](/img/structure/B2516166.png)



